molecular formula C10H19NaO3 B1264779 Sodium 5-hydroxydecanoate CAS No. 71186-53-3

Sodium 5-hydroxydecanoate

Cat. No.: B1264779
CAS No.: 71186-53-3
M. Wt: 210.25 g/mol
InChI Key: YNAGNECWEKMWRM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxydecanoic acid sodium typically involves the hydroxylation of decanoic acid followed by neutralization with sodium hydroxide. The reaction conditions often include:

Industrial Production Methods: In industrial settings, the production of 5-hydroxydecanoic acid sodium may involve large-scale hydroxylation reactors and continuous neutralization processes to ensure consistent quality and yield. The compound is then purified through crystallization and drying processes to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the fifth carbon position undergoes oxidation under specific conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media .

  • Products :

    • Primary oxidation : Forms 5-oxodecanoate (a ketone derivative) .

    • Further oxidation : Converts the hydroxyl group to a carboxylic acid, yielding 5-carboxydecanoate .

Reaction TypeReagentProduct
Oxidation (mild)KMnO₄ (basic)5-oxodecanoate
Oxidation (strong)CrO₃ (acidic)5-carboxydecanoate

Reduction Reactions

The carboxylate group can be reduced to an alcohol:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Product : 5-decanol .

Reaction TypeReagentProduct
ReductionLiAlH₄5-decanol

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

  • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

  • Products :

    • Ether formation : 5-alkoxydecanoate.

    • Ester formation : 5-acetoxydecanoate.

Reaction TypeReagentProduct
Substitution (ether)CH₃I5-methoxydecanoate
Substitution (ester)CH₃COCl5-acetoxydecanoate

Biochemical Interactions

This compound exhibits distinct biological activity through its interaction with cellular targets:

Mechanism of Action

  • KATP Channel Blockade : Inhibits mitochondrial and sarcolemmal KATP channels, preventing potassium efflux during ischemia. This stabilizes mitochondrial membrane potential (Δψm) and reduces reactive oxygen species (ROS) production .

  • Metabolic Effects : Modulates fatty acid metabolism by interacting with mitochondrial acyl-CoA synthetase .

Key Research Findings

StudyModelKey Outcome
Ischemic Arrhythmia (Rats/Dogs) Coronary-ligated animalsSuppressed ventricular fibrillation by 50–70% via inhibition of ATP-regulated K+ channels .
Hypoxic HPASMC Proliferation Human pulmonary artery cellsReduced hypoxia-induced cell proliferation by 40% via mitochondrial KATP channel blockade .
Mitochondrial Protection Isolated rat heartsAttenuated Ca²⁺ overload and ROS production by 30% .

Comparative Reactivity with Analogues

This compound’s reactivity differs from its parent acid and derivatives:

CompoundFunctional GroupKey Reactivity
5-Hydroxydecanoic acid-COOH, -OHProne to lactonization; less water-soluble
5-OxodecanoateKetoneSusceptible to nucleophilic addition (e.g., Grignard reagents)
5-DecanolPrimary alcoholOxidizes to 5-decanoic acid

Scientific Research Applications

5-Hydroxydecanoic acid sodium has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-hydroxydecanoic acid sodium involves the inhibition of potassium channels. It competes with adenosine triphosphate (ATP) at the binding site, thereby blocking the potassium channels during ischemic conditions. This action prevents the efflux of potassium ions, which is crucial in maintaining cellular homeostasis and protecting cells from ischemic damage .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxydecanoic acid sodium is unique due to its specific action on potassium channels and its enhanced solubility in water compared to its parent compound. This makes it particularly useful in biological and medical research where aqueous solubility is essential .

Biological Activity

Sodium 5-hydroxydecanoate (5-HD) is a compound primarily recognized for its role as an inhibitor of ATP-sensitive potassium (K_ATP) channels, particularly in cardiac tissues. This article delves into the biological activities of 5-HD, highlighting its mechanisms of action, effects on various cellular processes, and implications for cardiovascular health.

5-HD acts as a selective blocker of K_ATP channels, with an inhibitory concentration (IC50) around 30 µM . This blockade has profound implications for cellular metabolism and apoptosis, particularly in ischemic conditions. The compound is also a substrate for mitochondrial outer membrane acyl-CoA synthetase, which contributes to its metabolic effects .

Ischemic Preconditioning and Arrhythmia

Research demonstrates that 5-HD significantly influences cardiac responses to ischemia. In a study involving rats subjected to coronary ligation, administration of 5-HD reduced the incidence of ventricular fibrillation, indicating its potential antiarrhythmic properties . Specifically, doses ranging from 3 to 100 mg/kg showed efficacy in suppressing ischemic arrhythmias.

In isolated rat hearts, 5-HD inhibited potassium (K^+) release during ischemia, further supporting its role in modulating cardiac electrical stability . Notably, the compound abolished the cardioprotective effects of ischemic preconditioning (IPC), which relies on the opening of K_ATP channels to exert protective effects against myocardial infarction .

Impact on Mitochondrial Function

5-HD's blockade of K_ATP channels affects mitochondrial dynamics. Studies have shown that treatment with 5-HD can lead to increased mitochondrial matrix volume and altered respiration rates in isolated cardiac mitochondria . This suggests that while 5-HD inhibits protective pathways during ischemia, it may also induce stress responses in mitochondrial function.

In Vitro Findings

In vitro experiments have shown that treatment with 5-HD abolishes the protective effects conferred by diazoxide, a known K_ATP channel opener. For instance, cells pre-treated with 5-HD exhibited increased cell death following lethal simulated ischemia compared to those treated with diazoxide alone . This underscores the critical role of K_ATP channels in mediating cytoprotection during ischemic events.

In Vivo Studies

In vivo studies corroborate these findings. For example, when administered prior to IPC in rabbits, 5-HD completely negated the reduction in myocardial infarct size typically afforded by IPC . Such results highlight the compound's potent antagonistic effects on cardioprotective mechanisms.

Summary of Key Research Findings

StudyFindings
5-HD promotes Cyt-C release from mitochondria; inhibits anti-apoptotic effects.
Abolishes protection from diazoxide; increases cell death post-ischemia.
Reduces ventricular fibrillation incidence; suppresses K^+ release during ischemia.
Increases mitochondrial volume; alters respiration rates.
Negates cardioprotection from IPC in vivo; increases infarct size.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 5-hydroxydecanoate, and what reaction conditions optimize yield and purity?

this compound is synthesized via neutralization of 5-hydroxydecanoic acid with sodium hydroxide. While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous methods for ethyl 5-hydroxydecanoate (e.g., esterification of 5-hydroxydecanoic acid with ethanol under sulfuric acid catalysis) suggest that pH control, temperature (typically 60–80°C), and stoichiometric ratios are critical for purity . Industrial-scale production of similar hydroxy fatty acid salts emphasizes avoiding side reactions (e.g., over-esterification) by using inert atmospheres and controlled cooling.

Q. How does this compound selectively inhibit ATP-sensitive potassium (KATP) channels, and what assays validate this mechanism?

this compound blocks KATP channels by interacting with lipid bilayer regions near the channel’s pore, altering ion permeability and gating dynamics . Key assays include:

  • Patch-clamp electrophysiology to measure IC50 (~30 μM in cardiomyocytes) and voltage-dependent inhibition .
  • Mitochondrial acyl-CoA synthetase activity assays (spectrophotometric monitoring of CoA-SH formation) to confirm its role as a substrate, which may indirectly modulate channel activity via metabolic coupling .
  • Fluorescent dye-based ROS detection to assess antioxidant effects, which could confound channel-blocking outcomes if not controlled .

Q. What are the standard in vitro and in vivo models for studying this compound’s cardioprotective effects?

  • In vitro : Isolated cardiomyocytes or Langendorff-perfused hearts subjected to ischemia-reperfusion injury, with infarct size quantification via tetrazolium staining .
  • In vivo : Rodent models of myocardial infarction, where the compound is administered intravenously pre- or post-ischemia. Confounding factors include bioavailability and off-target effects on mitochondrial membranes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in ischemic preconditioning across different experimental models?

Discrepancies may arise from variations in ischemia duration, species-specific channel isoforms, or dosing timing. For example:

  • Short ischemia protocols (e.g., 40 min occlusion in dogs) show infarct reduction, while prolonged ischemia (3 hr) negates benefits .
  • Methodological solutions:

  • Standardize occlusion/reperfusion intervals and use genetically modified models (e.g., SUR2A knockout mice) to isolate channel-specific effects.
  • Conduct meta-analyses to identify trends across studies, as recommended for clinical relevance assessments .

Q. What experimental designs differentiate this compound’s antioxidant properties from its KATP channel-blocking effects?

To decouple these mechanisms:

  • Pharmacological isolation : Co-administer KATP-specific agonists (e.g., diazoxide) or antioxidants (e.g., N-acetylcysteine) to determine dominant pathways.
  • Subcellular targeting : Use mitochondrial-targeted delivery systems (e.g., liposomes) to assess if antioxidant effects are localized to organelles .
  • Knockout models : Employ KATP channel-deficient animals to isolate antioxidant contributions to cardioprotection .

Q. How do structural modifications (e.g., chain length, hydroxyl position) influence this compound’s dual roles in channel blockade and mitochondrial metabolism?

SAR studies reveal:

  • Carbon chain elongation (e.g., C12 analogs) enhances lipid bilayer integration but reduces solubility, affecting bioavailability.
  • Hydroxyl group repositioning (e.g., 4-hydroxy vs. 5-hydroxy) alters binding affinity to acyl-CoA synthetase, impacting metabolic coupling .
  • Experimental approach: Synthesize analogs with systematic structural variations and test in parallel electrophysiological and enzymatic assays .

Q. What strategies optimize this compound dosage in translational studies, given its concentration-dependent effects on KATP channels and mitochondrial function?

  • In vitro dose-response curves : Establish thresholds for channel blockade (IC50) vs. antioxidant activity (EC50).
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to balance efficacy and toxicity.
  • Computational modeling : Predict optimal dosing windows using physiologically based pharmacokinetic (PBPK) models .

Q. Methodological Considerations

Q. How can researchers validate the specificity of this compound for KATP channels in complex biological systems?

  • Orthogonal validation : Combine patch-clamp data with fluorescent reporter assays (e.g., Thallium flux) to confirm ion flow inhibition.
  • Control experiments : Use known KATP blockers (e.g., glyburide) and openers (e.g., pinacidil) to benchmark effects .
  • Off-target screening : Test against related channels (e.g., Kv, CaV) using high-throughput electrophysiology platforms .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s role in reactive oxygen species (ROS) modulation?

  • Multivariate regression : Correlate ROS levels (measured via DCFDA fluorescence) with infarct size, controlling for channel activity.
  • Cluster analysis : Group studies by experimental parameters (e.g., ischemia duration, model species) to identify bias sources .

Q. Tables

Key Property Value/Method Reference
Molecular Weight216.32 g/mol
KATP Channel IC50~30 μM (patch-clamp)
Mitochondrial Substrate AffinityKm = 12 μM (acyl-CoA synthetase assay)
Solubility in PBS50 mg/mL (pH 7.4)

Properties

IUPAC Name

sodium;5-hydroxydecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAGNECWEKMWRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017457
Record name 5-Hydroxydecanoic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71186-53-3
Record name 5-Hydroxydecanoic acid sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-phenylsulfanylbutanoic acid
Sodium 5-hydroxydecanoate
2-Amino-3-phenylsulfanylbutanoic acid
Sodium 5-hydroxydecanoate
2-Amino-3-phenylsulfanylbutanoic acid
Sodium 5-hydroxydecanoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Sodium 5-hydroxydecanoate
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
Sodium 5-hydroxydecanoate
2-Amino-3-phenylsulfanylbutanoic acid
Sodium 5-hydroxydecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.